1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as diethylamino, dimethoxyphenyl, hydroxy, and benzyloxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrolidine structure, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives with various substituents. Compared to these compounds, 1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:
- 2-(3,4-Dimethoxyphenyl)ethylamine derivatives
- Naphthalene sulphonyl compounds
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C29H36N2O6 |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O6/c1-7-16-37-21-11-12-22(19(4)17-21)27(32)25-26(20-10-13-23(35-5)24(18-20)36-6)31(29(34)28(25)33)15-14-30(8-2)9-3/h7,10-13,17-18,26,32H,1,8-9,14-16H2,2-6H3/b27-25+ |
InChI Key |
IGNXZKVBSGKLBE-IMVLJIQESA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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